[6-Hydroxy-7-(methoxycarbonyl)naphthalen-2-yl]methanesulfonic acid
Description
[6-Hydroxy-7-(methoxycarbonyl)naphthalen-2-yl]methanesulfonic acid is a naphthalene-derived compound featuring a hydroxy group at position 6, a methoxycarbonyl (ester) group at position 7, and a methanesulfonic acid (–CH₂SO₃H) moiety attached to the methyl group at position 2 of the naphthalene ring. This structure combines aromatic, electron-withdrawing (methoxycarbonyl), and strongly acidic (sulfonic acid) groups, making it distinct in reactivity and applications.
Properties
CAS No. |
91903-84-3 |
|---|---|
Molecular Formula |
C13H12O6S |
Molecular Weight |
296.30 g/mol |
IUPAC Name |
(6-hydroxy-7-methoxycarbonylnaphthalen-2-yl)methanesulfonic acid |
InChI |
InChI=1S/C13H12O6S/c1-19-13(15)11-5-10-4-8(7-20(16,17)18)2-3-9(10)6-12(11)14/h2-6,14H,7H2,1H3,(H,16,17,18) |
InChI Key |
XHAQYUPHCJEHSW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C2C=CC(=CC2=C1)CS(=O)(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-Hydroxy-7-(methoxycarbonyl)naphthalen-2-yl]methanesulfonic acid typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives, which are readily available.
Functional Group Introduction: The hydroxyl group is introduced through a hydroxylation reaction, while the methoxycarbonyl group is added via esterification.
Industrial Production Methods
In an industrial setting, the production of [6-Hydroxy-7-(methoxycarbonyl)naphthalen-2-yl]methanesulfonic acid is carried out in large-scale reactors under controlled conditions. The process involves:
Reactor Setup: Using stainless steel reactors to withstand the corrosive nature of sulfonation reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure high yield and purity.
Purification: The final product is purified using techniques such as crystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
[6-Hydroxy-7-(methoxycarbonyl)naphthalen-2-yl]methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The methoxycarbonyl group can be reduced to a hydroxyl group.
Substitution: The sulfonic acid group can participate in substitution reactions, replacing the sulfonic group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones or aldehydes.
Reduction: Formation of alcohols or diols.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
[6-Hydroxy-7-(methoxycarbonyl)naphthalen-2-yl]methanesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [6-Hydroxy-7-(methoxycarbonyl)naphthalen-2-yl]methanesulfonic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Naphthalenesulfonic Acid Family
A. 4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid (CAS 80082-65-1)
- Structure: A naphthalene ring with a hydroxy group (position 4), a 4-methoxyphenylamino substituent (position 7), and a sulfonic acid group (position 2).
- Key Differences: Unlike the target compound, this analog lacks the methoxycarbonyl group and features an amino-linked aromatic substituent. The presence of the amino group may enhance hydrogen bonding and alter solubility in polar solvents.
B. 6-Amino-4-hydroxy-2-naphthalenesulfonic acid (CAS 90-64-2)
- Structure: Hydroxy (position 4), amino (position 6), and sulfonic acid (position 2) groups on the naphthalene ring.
- Key Differences: The amino group at position 6 replaces the methoxycarbonyl group in the target compound, reducing steric hindrance and increasing basicity. The absence of a methyl-linked sulfonic acid (–CH₂SO₃H) simplifies the structure.
- Applications : Historically used as a developer in photographic processes (C.I. Developer 3) .
C. Dinonylnaphthalenesulfonic Acid (CAS 25322-17-2)
- Structure: A naphthalene core with two nonyl chains and a sulfonic acid group.
- Key Differences: The bulky nonyl chains confer lipophilicity, making this compound useful as a surfactant or corrosion inhibitor. This contrasts with the target compound’s polar substituents (hydroxy, methoxycarbonyl) .
Functional Group Comparison
Physicochemical and Reactivity Differences
- Acidity : The target compound’s methanesulfonic acid group (–CH₂SO₃H) is expected to exhibit stronger acidity (pKa ~1–2) compared to aromatic sulfonic acids (–SO₃H, pKa ~0–1) due to the electron-donating methyl group .
- Solubility: The methoxycarbonyl group in the target compound may reduce water solubility compared to analogs like CAS 90-64-2, which has polar amino and hydroxy groups .
Environmental and Regulatory Considerations
Naphthalenesulfonic acids, including dinonyl derivatives, are regulated under global chemical policies due to persistence and toxicity (e.g., REACH, TSCA). The target compound’s environmental impact is unclear, but its structural complexity and sulfonic acid group warrant scrutiny in industrial discharge scenarios .
Biological Activity
[6-Hydroxy-7-(methoxycarbonyl)naphthalen-2-yl]methanesulfonic acid, with the CAS number 91903-84-3, is a sulfonic acid derivative characterized by its unique chemical structure, which includes hydroxyl and methoxycarbonyl functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C13H12O6S
- Molecular Weight : 296.296 g/mol
- Appearance : Typically appears as a white to off-white solid.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of compounds structurally related to [6-Hydroxy-7-(methoxycarbonyl)naphthalen-2-yl]methanesulfonic acid. For instance, derivatives with similar naphthalene structures have demonstrated significant inhibitory effects on various cancer cell lines, with IC50 values ranging from 1.2 to 5.3 μM against different tumor types, including breast cancer (MCF-7) and colorectal cancer (HCT 116) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 10 | MCF-7 | 1.2 |
| Compound 11 | HCT 116 | 3.7 |
| Compound 12 | HEK 293 | 5.3 |
Antioxidant Activity
The antioxidant properties of [6-Hydroxy-7-(methoxycarbonyl)naphthalen-2-yl]methanesulfonic acid have also been evaluated. Compounds with similar structures exhibited improved antioxidative activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene). The antioxidant capacity was measured using various assays, confirming that these compounds can effectively reduce reactive oxygen species (ROS) levels in vitro .
Antibacterial Activity
The antibacterial potential of this compound has been investigated against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) was found to be as low as 8 μM, indicating a promising antibacterial profile for derivatives of this compound .
Case Studies and Research Findings
-
Study on Antiproliferative Effects :
A comprehensive study investigated the structure-activity relationship of various naphthalene derivatives, including [6-Hydroxy-7-(methoxycarbonyl)naphthalen-2-yl]methanesulfonic acid. The results indicated that modifications to the hydroxyl and methoxy groups significantly influenced antiproliferative activity, with certain derivatives showing enhanced efficacy against cancer cells. -
Antioxidative Mechanisms :
Another research effort focused on the antioxidative mechanisms of naphthalene derivatives. It was found that while some compounds effectively reduced oxidative stress markers in cell cultures, their antiproliferative activity did not correlate directly with their ability to scavenge ROS, suggesting a complex interplay between these activities . -
Antibacterial Efficacy :
An investigation into the antibacterial properties revealed that compounds bearing hydroxyl and methoxy groups displayed selective activity against E. faecalis, highlighting the potential of these derivatives in developing new antibacterial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
